TCO-PEG3-CH2-aldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TCO-PEG3-CH2-aldehyde is a cleavable three-unit polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is a click chemistry reagent featuring a trans-cyclooctene (TCO) group that can participate in an inverse electron demand Diels-Alder reaction with molecules containing tetrazine groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of TCO-PEG3-CH2-aldehyde involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process typically includes purification steps such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
TCO-PEG3-CH2-aldehyde primarily undergoes click chemistry reactions, specifically the inverse electron demand Diels-Alder reaction with tetrazine-containing molecules . This reaction is highly efficient and selective, making it ideal for bioconjugation applications.
Common Reagents and Conditions
Reagents: Tetrazine-containing molecules
Conditions: Mild conditions, typically at room temperature, are sufficient for the inverse electron demand Diels-Alder reaction
Major Products
The major product formed from the reaction of this compound with tetrazine-containing molecules is a stable bioconjugate, which can be used in various applications such as ADCs .
Scientific Research Applications
TCO-PEG3-CH2-aldehyde is widely used in scientific research due to its versatility and efficiency in bioconjugation. Some of its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates
Biology: Employed in the labeling and tracking of biomolecules in biological systems
Medicine: Integral in the development of ADCs for targeted drug delivery
Industry: Utilized in the production of diagnostic tools and therapeutic agents
Mechanism of Action
The mechanism of action of TCO-PEG3-CH2-aldehyde involves its participation in the inverse electron demand Diels-Alder reaction with tetrazine-containing molecules. This reaction forms a stable covalent bond, allowing for the efficient and selective conjugation of biomolecules. The TCO group acts as a reactive handle, while the PEG chain provides flexibility and solubility .
Comparison with Similar Compounds
Similar Compounds
TCO-PEG4-CH2-aldehyde: Similar structure but with a longer PEG chain, providing increased solubility and flexibility
TCO-PEG2-CH2-aldehyde: Shorter PEG chain, which may affect the solubility and flexibility of the conjugate
TCO-PEG3-CH2-amine: Contains an amine group instead of an aldehyde, which can be used for different types of conjugation reactions
Uniqueness
TCO-PEG3-CH2-aldehyde is unique due to its optimal PEG chain length, which balances solubility and flexibility, and its aldehyde group, which allows for efficient conjugation with various biomolecules .
Properties
IUPAC Name |
[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO6/c19-9-11-22-13-15-23-14-12-21-10-8-18-17(20)24-16-6-4-2-1-3-5-7-16/h1-2,9,16H,3-8,10-15H2,(H,18,20)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWUKRWDWZQUPX-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.